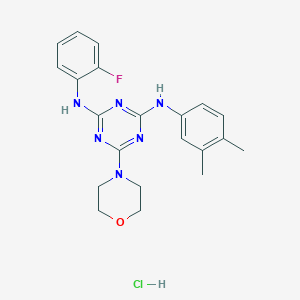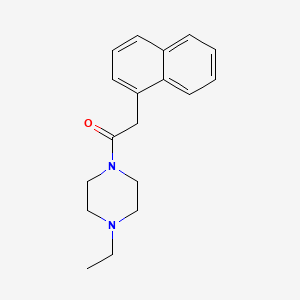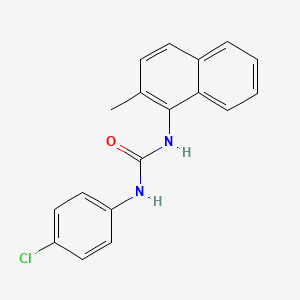
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea, also known as CMNPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea has shown potential as a corrosion inhibitor. A study by Bahrami and Hosseini (2012) found that this compound effectively inhibits mild steel corrosion in acid solutions. Its efficiency increases with higher inhibitor concentration and lower temperatures. The compound acts as a mixed-type inhibitor and adheres to the Langmuir adsorption isotherm, suggesting a strong adsorption to the metal surface (Bahrami & Hosseini, 2012).
Hydrogel Formation
The compound's ability to form hydrogels in acidic conditions has been explored by Lloyd and Steed (2011). These hydrogels' morphology and rheology can be tuned based on the anion identity, offering a way to manipulate their physical properties (Lloyd & Steed, 2011).
Insecticidal Activity
Mulder and Gijswijt (1973) reported on two similar compounds showing unprecedented insecticidal action. These compounds act as stomach poisons and cause defects in cuticle deposition, leading to the death of insects due to failure in moulting or pupating (Mulder & Gijswijt, 1973).
Potential Anti-Cancer Agents
Denoyelle et al. (2012) identified that symmetrical N,N'-diarylureas, which are structurally related, can activate the eIF2α kinase and inhibit cancer cell proliferation. This suggests a potential application in anti-cancer therapy (Denoyelle et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-6-7-13-4-2-3-5-16(13)17(12)21-18(22)20-15-10-8-14(19)9-11-15/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLQDAOTZASHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-methylnaphthalen-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

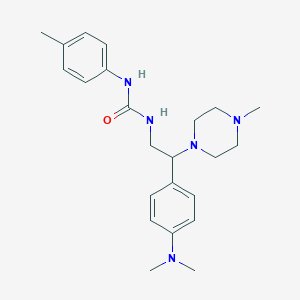
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2693837.png)
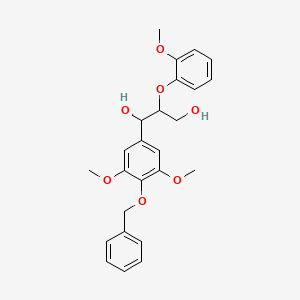

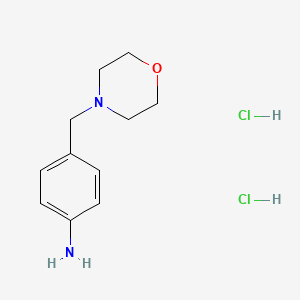
![2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2693842.png)
![methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate](/img/structure/B2693843.png)
![Methyl 4-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2693844.png)
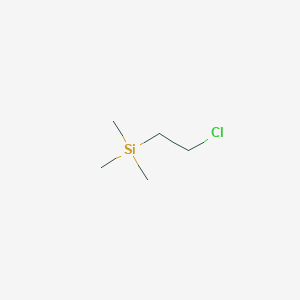

![(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2693850.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2693851.png)
